

Introduction: Understanding the Environmental Journey of a Key Insecticide

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Compound of Interest

Compound Name: Cyantraniliprole D3

Cat. No.: B1150018

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Cyantraniliprole is a second-generation anthranilic diamide insecticide valued for its efficacy against a broad spectrum of chewing and sucking pests.[1][2] Its mode of action involves the modulation of insect ryanodine receptors, leading to the unregulated release of internal calcium stores, which causes muscle paralysis and eventual death of the target pest.[3] As a systemic insecticide, it is taken up by plants, providing protection from within.[2][3] The widespread agricultural use of Cyantraniliprole necessitates a thorough understanding of its environmental fate—its persistence, mobility, and transformation in soil and aquatic ecosystems. This guide provides a technical overview of the abiotic and biotic degradation pathways of Cyantraniliprole, the formation of its metabolites, and the standardized methodologies employed to assess its environmental impact, offering field-proven insights for researchers and environmental scientists.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and degradation of a compound are fundamentally governed by its physicochemical properties. Cyantraniliprole is characterized by moderate aqueous solubility and very low volatility, indicating it is unlikely to undergo significant atmospheric transport.[3][4][5] Its Log POW suggests a low potential for bioaccumulation.[1][4] These core properties, summarized in the table below, dictate its partitioning between soil, water, and air, and its susceptibility to various degradation mechanisms.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₄ BrClN ₆ O ₂	[6]
Molecular Weight	473.7 g/mol	[6]
Water Solubility	14.2 mg/L (neutral pH)	[3][5]
12 mg/L (pH 7), 6 mg/L (pH 9)	[4]	
Vapor Pressure	1.2 x 10 ⁻¹⁵ Pa (20°C)	[4]
Log P (octanol-water)	1.9	[4]

Major Degradation Pathways: Abiotic and Biotic Transformations

Cyantraniliprole is subject to degradation through multiple pathways in the environment, including chemical reactions (abiotic) and processes mediated by microorganisms (biotic).[5]

Abiotic Degradation

Abiotic degradation involves the transformation of a chemical without the involvement of living organisms. For Cyantraniliprole, the primary abiotic routes are hydrolysis and photolysis.

A. Hydrolysis

The hydrolysis of Cyantraniliprole is highly dependent on both pH and temperature.[4][7] The degradation rate increases significantly under alkaline (high pH) conditions and at elevated temperatures.[3][4] Mechanistically, the transformation is not a simple amide hydrolysis but rather involves intramolecular cyclization and rearrangement reactions.[7] This process leads to the formation of its major metabolite, IN-J9Z38.[4]

Temperature	pH	Half-life (DT ₅₀)	Source
15°C	4	362 days	[4]
7	126 days	[4]	
9	3 days	[4]	
35°C	4	55 days	[4]
7	7.5 days	[4]	
9	< 1 day	[4]	
Not Specified	4-9	222 - 0.86 days	[3]

B. Photolysis (Photodegradation)

Photodegradation is a dominant and rapid degradation pathway for Cyantraniliprole, particularly in aquatic environments.[3] When exposed to light, the compound degrades quickly in water and on moist soil surfaces.[3][8][9] The primary transformations involve intramolecular rearrangements and cleavage of the molecule following the addition of hydroxyl radicals.[8][9]

Environment	Condition	Half-life (DT ₅₀)	Source
Aqueous Environment	Exposed to light	7.9 hours	[3]
Moist Soil	Phototransformation	12.5 days	[3]
Air-dried Soil	Photolysis	308 days	[3]

Biotic Degradation

Microorganisms in soil and water play a crucial role in the breakdown of Cyantraniliprole.

A. Soil Environment

In soil, Cyantraniliprole is degraded under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. The rate of degradation is influenced by factors such as soil type, moisture, temperature, and microbial activity.[10][11] Studies have shown a direct correlation between

microbial biomass and the rate of degradation.[10][12] Several bacterial isolates capable of significantly degrading Cyantraniliprole have been identified, opening avenues for bioremediation strategies.[13]

Condition	Half-life (DT ₅₀)	Source
Aerobic Soil	16.2 - 89.4 days	[3]
8.7 - 18.2 days	[14]	
15 - 21 days	[13]	
Anaerobic Soil	2.4 - 12 days	[3]

B. Aquatic Environment

In aquatic systems, Cyantraniliprole is also subject to both aerobic and anaerobic degradation. [3] Beyond microbial breakdown, phycoremediation by microalgae has been identified as a highly effective removal mechanism. The green microalga *Chlamydomonas reinhardtii* can remove the compound from water through a combination of biodegradation, biotransformation, bioaccumulation, and bio-adsorption, achieving up to 87% removal within one hour in laboratory settings.[15][16][17]

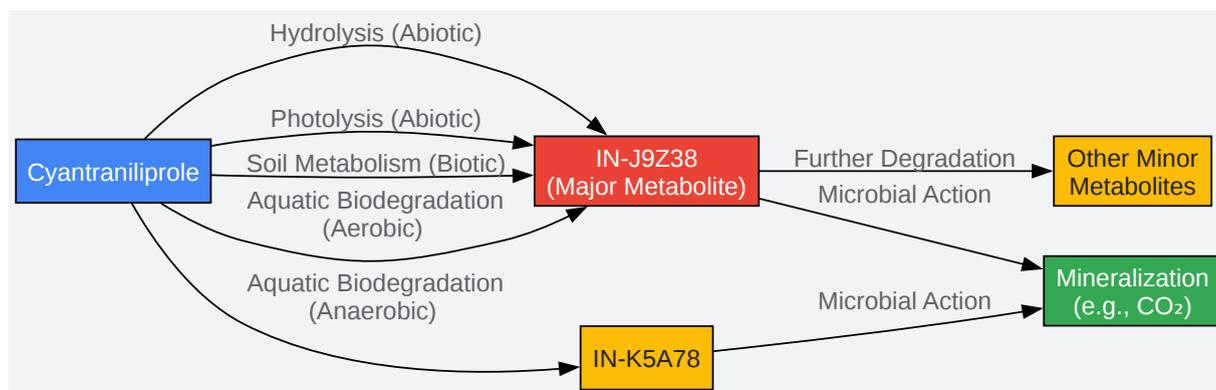
Condition	Half-life (DT ₅₀)	Source
Aerobic Aquatic	3.9 - 25.1 days	[3]
Anaerobic Aquatic	2.4 - 12 days	[3]

Metabolites and Degradation Pathways

The degradation of Cyantraniliprole results in the formation of numerous transformation products, with 13 identified in total (8 major and 5 minor).[3][5] Several of these degradates are more persistent and mobile in the environment than the parent compound.[3][5]

The most significant metabolite, formed across nearly all degradation pathways, is IN-J9Z38.[3][10][13] Other major degradates identified in environmental studies include IN-K5A78 (under anaerobic aquatic conditions), IN-JCZ38, IN-N7B69, and IN-QKV54.[3][13] The persistence of

these metabolites, particularly IN-J9Z38, is an important consideration for long-term environmental risk assessment.[13]



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Caption: Primary degradation pathways of Cyantraniliprole.

Experimental Methodologies: A Framework for Assessment

The study of a pesticide's environmental fate relies on standardized, validated protocols to ensure data is reliable and comparable across laboratories. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[18][19]

Key OECD Test Guidelines

- OECD 111 - Hydrolysis as a Function of pH: Determines the rate of abiotic degradation in water at various pH levels.[19][20]
- OECD 307 - Aerobic and Anaerobic Transformation in Soil: Assesses the rate and route of degradation in soil under different oxygen conditions.[19][20]

- OECD 308 - Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: Evaluates degradation in water-sediment systems.[19][20]
- OECD 316 - Phototransformation of Chemicals in Water: Measures degradation under the influence of light in aquatic systems.[19][20]

Protocol Example: Aerobic Soil Metabolism Study (Adapted from OECD 307)

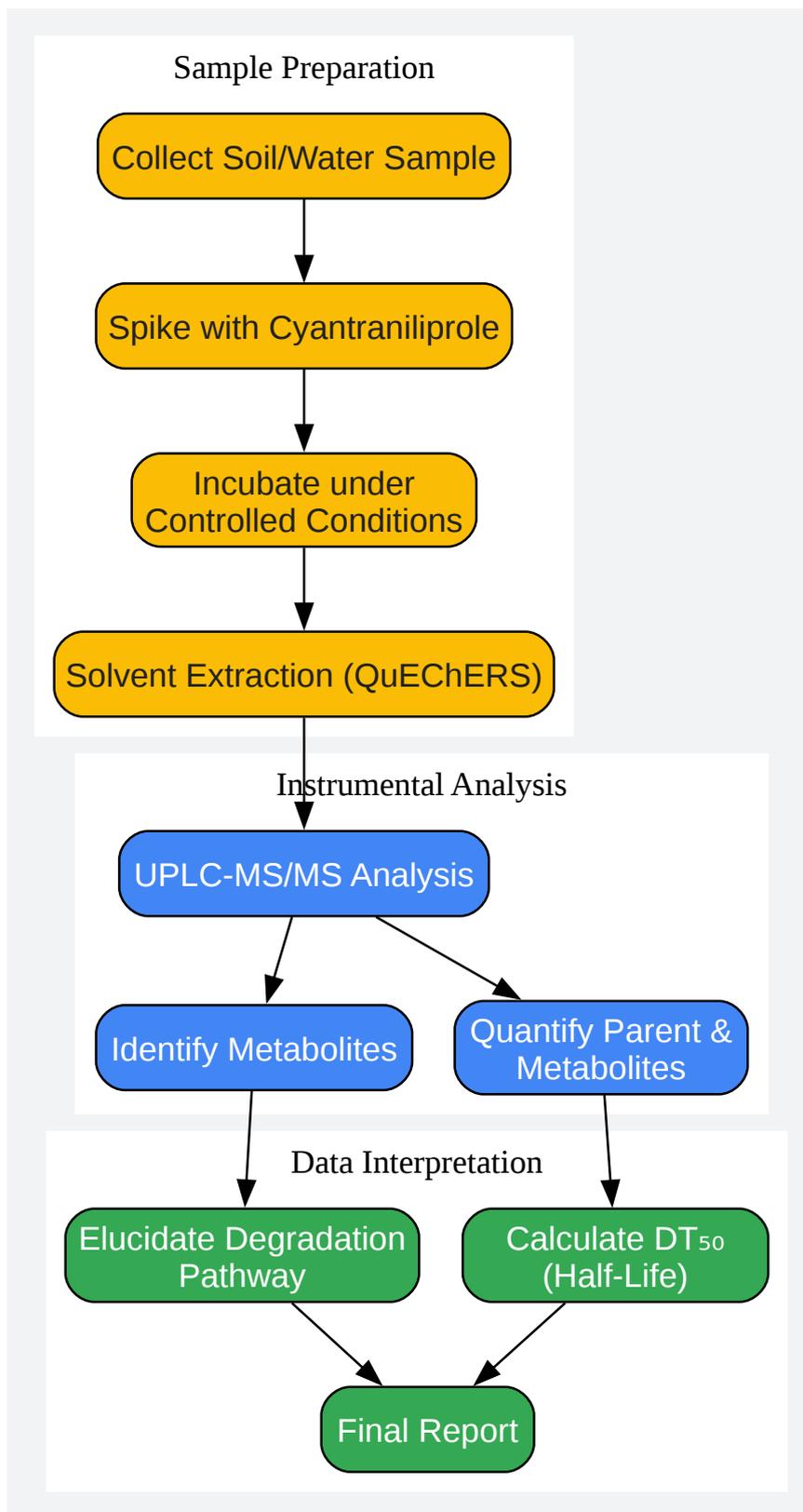
This protocol outlines the essential steps to determine the degradation rate and metabolite formation of Cyantraniliprole in soil. The use of ^{14}C -radiolabeled Cyantraniliprole is crucial as it allows for a complete mass balance, ensuring that all fractions of the applied substance—parent, metabolites, non-extractable residues, and mineralized products like $^{14}\text{CO}_2$ —are accounted for.

Objective: To determine the rate of aerobic degradation and identify major transformation products of Cyantraniliprole in soil.

Methodology:

- **Soil Selection & Characterization:** Select at least three distinct soil types. Characterize each for texture, pH, organic carbon content, and microbial biomass. This is vital because soil properties significantly influence degradation rates.[11]
- **Test Substance Preparation:** Prepare a stock solution of ^{14}C -labeled Cyantraniliprole. The position of the radiolabel on the molecule is critical to track the fate of its core structure.
- **Application:** Treat fresh soil samples (adjusted to 40-60% maximum water holding capacity) with the ^{14}C -Cyantraniliprole solution to achieve the desired concentration.
- **Incubation:** Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) in flow-through metabolism systems. These systems allow for the continuous trapping of volatile organic compounds and $^{14}\text{CO}_2$.
- **Sampling:** Collect replicate soil samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

- Extraction: Extract each soil sample using an appropriate solvent system (e.g., acetonitrile/water). The QuEChERS method is a widely used, efficient, and robust extraction technique for this purpose.[10][14]
- Analysis:
 - Quantify the total radioactivity in the extracts using Liquid Scintillation Counting (LSC).
 - Profile the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.
 - Identify the metabolites using co-chromatography with reference standards or by analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][21]
- Mass Balance Calculation: At each sampling point, determine the distribution of radioactivity between the extractable fraction, non-extractable soil residues (measured by combustion), and trapped volatiles ($^{14}\text{CO}_2$). The total recovery should be within 90-110% of the initial application.
- Data Analysis: Calculate the dissipation half-life (DT_{50}) of Cyantraniliprole and the formation/decline kinetics of major metabolites using appropriate kinetic models.



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